molecular formula C26H24ClN3O2S B11217635 3-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

3-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

Cat. No.: B11217635
M. Wt: 478.0 g/mol
InChI Key: ABQJQXWOJCFPBL-UHFFFAOYSA-N
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Description

Our compound is a complex heterocyclic structure, combining elements from various chemical families. Let’s dissect its name:

  • The core structure is a benzoxadiazocine , which contains a benzene ring fused to an oxadiazole ring.
  • The substituents include a 4-chlorophenyl group and a 2,4-dimethylphenyl group.
  • The carboxamide functional group is attached to the nitrogen atom.

Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes: One synthetic route involves the reaction of an ethynylbenzene derivative with a suitable nucleophile. For example, the reaction of 1a (ethynylbenzene) with 2 (a nucleophile) yields our target compound. The reaction proceeds in DMSO (dimethyl sulfoxide) with a base (e.g., t-BuOK ) as a catalyst. The reaction conditions are as follows:

Industrial Production: While industrial-scale synthesis details are scarce, the compound’s complexity suggests that it may not be produced on a large scale due to safety concerns associated with DMSO and strong bases.

Chemical Reactions Analysis

Our compound likely undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions would involve modifications of the benzoxadiazocine core.

Scientific Research Applications

Chemistry:

  • As a novel heterocycle, researchers explore its reactivity and potential applications in materials science.
Biology and Medicine:
  • Investigate its interactions with biological targets (e.g., enzymes, receptors).
  • Assess its potential as a drug candidate (e.g., antitumor, antimicrobial).
Industry:
  • Evaluate its use in organic synthesis or as a building block for more complex molecules.

Mechanism of Action

The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., proteins, nucleic acids) or modulating cellular pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, we can explore related benzoxadiazocines or heterocycles to highlight its uniqueness.

Properties

Molecular Formula

C26H24ClN3O2S

Molecular Weight

478.0 g/mol

IUPAC Name

10-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxamide

InChI

InChI=1S/C26H24ClN3O2S/c1-15-8-13-20(16(2)14-15)28-24(31)22-23-19-6-4-5-7-21(19)32-26(22,3)30(25(33)29-23)18-11-9-17(27)10-12-18/h4-14,22-23H,1-3H3,(H,28,31)(H,29,33)

InChI Key

ABQJQXWOJCFPBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2C3C4=CC=CC=C4OC2(N(C(=S)N3)C5=CC=C(C=C5)Cl)C)C

Origin of Product

United States

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